(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
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Overview
Description
Latanoprost lactone diol is a key intermediate in the synthesis of latanoprost, a prostaglandin analogue used primarily in the treatment of glaucoma and ocular hypertension. This compound is a γ-lactone with multiple stereocenters, making it a valuable chiral building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost lactone diol typically involves several key steps, including Swern oxidation, allylic reduction, and Wittig reaction conditions. One efficient asymmetric synthetic route uses Corey lactone diol as a chiral substrate . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst, such as nickel chloride and sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for latanoprost lactone diol focus on optimizing yield and stereoselectivity. The process involves the use of chiral precursors and catalysts to ensure high stereo selectivity and improved yield . The use of organocatalysts and pot-economical reactions has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Latanoprost lactone diol undergoes various chemical reactions, including:
Oxidation: Swern oxidation is commonly used to oxidize the alcohol groups to aldehydes.
Substitution: Wittig reactions are used to form carbon-carbon double bonds by reacting with phosphonium ylides.
Common Reagents and Conditions
Swern Oxidation: Uses reagents like oxalyl chloride and dimethyl sulfoxide (DMSO) under cold conditions.
Allylic Reduction: Involves nickel chloride and sodium borohydride in methanol.
Wittig Reaction: Utilizes phosphonium ylides and bases like sodium hydride.
Major Products
The major products formed from these reactions include the free acid of latanoprost and other prostaglandin analogues .
Scientific Research Applications
Latanoprost lactone diol is extensively used in scientific research due to its role as a precursor in the synthesis of latanoprost. Its applications include:
Chemistry: Used as a chiral building block in the synthesis of various prostaglandin analogues.
Biology: Studied for its role in the biosynthesis of prostaglandins and their biological activities.
Medicine: Essential in the development of anti-glaucoma medications like latanoprost.
Industry: Utilized in the large-scale production of latanoprost and related compounds.
Mechanism of Action
Latanoprost lactone diol, as a precursor to latanoprost, exerts its effects by increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure . Latanoprost is a prostanoid selective FP receptor agonist, and its mechanism involves the hydrolysis of its isopropyl ester prodrug to the biologically active acid .
Comparison with Similar Compounds
Similar Compounds
Travoprost: Another prostaglandin analogue used to treat glaucoma.
Bimatoprost: Similar in structure and function to latanoprost, used for reducing intraocular pressure.
Tafluprost: A prostaglandin analogue used in eye drops to control ocular hypertension.
Uniqueness
Latanoprost lactone diol is unique due to its high stereo selectivity and efficiency in the synthesis of latanoprost. Its ability to undergo multiple reactions with high yield and selectivity makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H24O4 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14?,15+,16+,17-/m0/s1 |
InChI Key |
CQVHXVLSHMRWEC-XFEUNOTJSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)C([C@@H]1O)CC[C@H](CCC3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
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